REACTION_CXSMILES
|
O[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[N+:12]([O-])=O)[C:4](=O)[O:3]1.O.[NH2:16][NH2:17]>C(O)C.[Pd]>[CH4:2].[NH2:12][C:10]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:11]=1[CH:2]=[N:16][NH:17][C:4]2=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
OC1OC(=O)C2=CC=CC(=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
1830 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
24.2 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
304 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
Filtration of the hot reaction mixture
|
Type
|
ADDITION
|
Details
|
followed by the addition of a saturated solution of hydrogen chloride in ethanol (80 ml) to the filtrate
|
Type
|
CUSTOM
|
Details
|
gave a solid precipitate which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with ethanol and ether
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
gave a solid residue which
|
Type
|
WASH
|
Details
|
was washed several times with boiling ethanol
|
Type
|
CUSTOM
|
Details
|
The combined solids were recrystallised from water
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=NNC(C2=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |